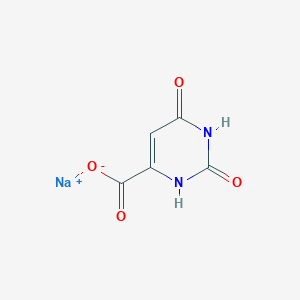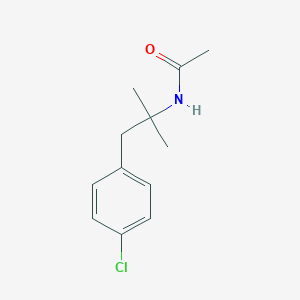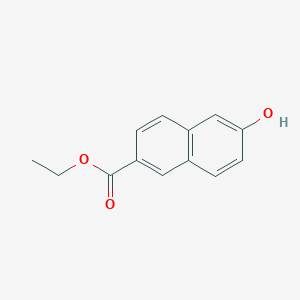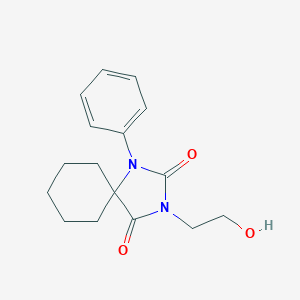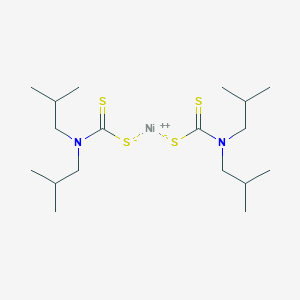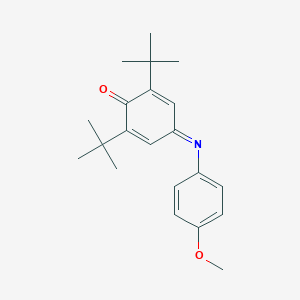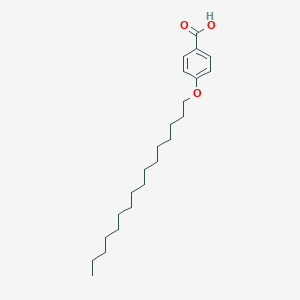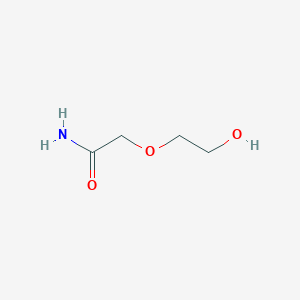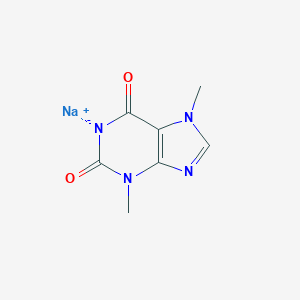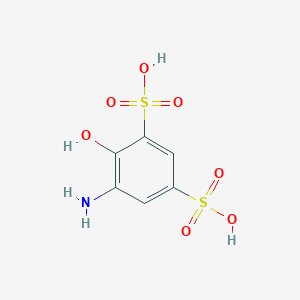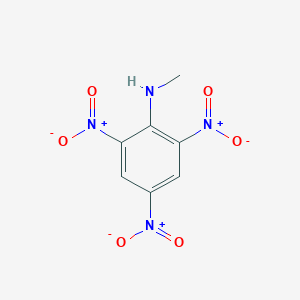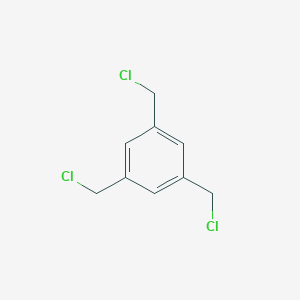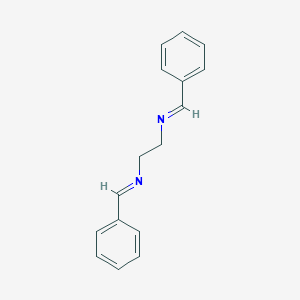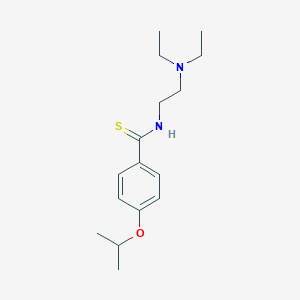
BENZAMIDE, N-(2-DIETHYLAMINOETHYL)-p-ISOPROPOXYTHIO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- is a chemical compound that is widely used in scientific research. It is a thioamide compound that has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- reduces inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- has various biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. It has also been found to have anti-tumor and anti-cancer effects. Benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- has been found to inhibit the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- reduces inflammation, pain, and fever.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- has various advantages and limitations for lab experiments. It is a widely used chemical compound that has been extensively studied. It has been found to have various biochemical and physiological effects, which make it a useful tool for scientific research. However, benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- has some limitations for lab experiments. It is a thioamide compound that can be toxic in high doses. It can also be difficult to synthesize, which can limit its availability for lab experiments.
Orientations Futures
There are many future directions for the study of benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio-. One possible direction is to study its potential as a treatment for various diseases, such as cancer, inflammation, and pain. Another possible direction is to study its mechanism of action in more detail. This could help to identify new targets for drug development. Additionally, future research could focus on developing new synthesis methods for benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio-. This could help to increase its availability for lab experiments.
Méthodes De Synthèse
The synthesis of benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio-, is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of p-isopropoxyaniline with chlorosulfonic acid to form p-isopropoxyanilinium chloride. The second step involves the reaction of p-isopropoxyanilinium chloride with sodium thioacetate to form p-isopropoxythioaniline. The third step involves the reaction of p-isopropoxythioaniline with diethylaminoethyl chloride to form benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio-.
Applications De Recherche Scientifique
Benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have anti-tumor and anti-cancer effects. Benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- has been used in the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
18051-25-7 |
|---|---|
Nom du produit |
BENZAMIDE, N-(2-DIETHYLAMINOETHYL)-p-ISOPROPOXYTHIO- |
Formule moléculaire |
C16H26N2OS |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-5-18(6-2)12-11-17-16(20)14-7-9-15(10-8-14)19-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,17,20) |
Clé InChI |
NBHSJLIOCKNCPW-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)CCN=C(C1=CC=C(C=C1)OC(C)C)S |
SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC(C)C |
SMILES canonique |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC(C)C |
Autres numéros CAS |
18051-25-7 |
Synonymes |
N-[2-(Diethylamino)ethyl]-p-isopropoxythiobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



